molecular formula C12H13NO2 B14145042 4-(4-Oxo-1-piperidinyl)benzaldehyde CAS No. 79421-47-9

4-(4-Oxo-1-piperidinyl)benzaldehyde

Cat. No.: B14145042
CAS No.: 79421-47-9
M. Wt: 203.24 g/mol
InChI Key: ISJNFUOQXDDVSG-UHFFFAOYSA-N
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Description

4-(4-Oxo-1-piperidinyl)benzaldehyde is an organic compound that features a piperidine ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-1-piperidinyl)benzaldehyde typically involves the reaction of 4-piperidone with benzaldehyde under specific conditions. One common method is the condensation reaction, where 4-piperidone and benzaldehyde are reacted in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 4-(4-Oxo-1-piperidinyl)benzoic acid.

    Reduction: 4-(4-Oxo-1-piperidinyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Oxo-1-piperidinyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Oxo-1-piperidinyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidino)benzaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    4-(1-Piperidinyl)benzaldehyde: Similar structure but without the oxo group on the piperidine ring.

Uniqueness

4-(4-Oxo-1-piperidinyl)benzaldehyde is unique due to the presence of the oxo group on the piperidine ring, which can influence its reactivity and interaction with other molecules.

Properties

CAS No.

79421-47-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(4-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H13NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9H,5-8H2

InChI Key

ISJNFUOQXDDVSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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